molecular formula C9H10ClNO2 B2568274 Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate CAS No. 1263060-14-5

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate

Cat. No.: B2568274
CAS No.: 1263060-14-5
M. Wt: 199.63
InChI Key: OVFYQBSGSWDXBB-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a chloromethyl group at position 5, a methyl group at position 4, and a methoxycarbonyl (ester) group at position 2. Its molecular formula is C₁₀H₁₀ClNO₂, with a molecular weight of 215.65 g/mol. The chloromethyl group at position 5 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6-3-8(9(12)13-2)11-5-7(6)4-10/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFYQBSGSWDXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate typically involves the chloromethylation of 4-methylpyridine-2-carboxylate. One common method includes the reaction of 4-methylpyridine-2-carboxylate with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the fifth position. The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and yield of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified through crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The methyl group at the fourth position can be oxidized to form a carboxyl group, resulting in the formation of 5-(chloromethyl)-4-carboxypyridine-2-carboxylate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Major Products:

    Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: The major product is 5-(chloromethyl)-4-carboxypyridine-2-carboxylate.

    Reduction: The major product is 5-(chloromethyl)-4-methylpyridine-2-methanol.

Scientific Research Applications

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The pyridine ring provides a scaffold that can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Methyl 5-chloropyridine-2-carboxylate

  • Molecular Formula: C₇H₆ClNO₂
  • Molecular Weight : 171.58 g/mol
  • Substituents : Chloro group at position 5, ester at position 2.
  • Key Differences :
    • Lacks the chloromethyl and methyl groups present in the target compound.
    • The chloro substituent at position 5 is less reactive than a chloromethyl group, limiting its utility in alkylation or cross-coupling reactions.
    • Primarily used as a building block for pyridine-based ligands or catalysts .

Methyl 5-(2-fluoro-5-iodo-4-methoxyphenyl)-4-methylpyridine-2-carboxylate

  • CAS Number : 1374135-71-3
  • Molecular Formula: C₁₅H₁₃FINO₃
  • Molecular Weight : 401.18 g/mol
  • Substituents : Aryl group (with fluoro, iodo, and methoxy substituents) at position 5, methyl at position 4, ester at position 2.
  • Key Differences: The bulky aryl substituent at position 5 introduces steric hindrance and electronic effects (electron-withdrawing halogens), altering solubility and reactivity. Potential applications in radiopharmaceuticals or imaging agents due to the iodine atom .

Methyl 2-chloropyrimidine-5-carboxylate

  • CAS Number : 287714-35-6
  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.57 g/mol
  • Substituents : Chloro at position 2, ester at position 5 (pyrimidine core).
  • Key Differences :
    • Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen), influencing hydrogen-bonding and electronic properties.
    • Used in kinase inhibitor synthesis due to pyrimidine’s prevalence in medicinal chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate - C₁₀H₁₀ClNO₂ 215.65 5-(chloromethyl), 4-methyl, 2-ester High reactivity for alkylation; pharmaceutical intermediate
Methyl 5-chloropyridine-2-carboxylate - C₇H₆ClNO₂ 171.58 5-chloro, 2-ester Limited reactivity; ligand/catalyst precursor
Methyl 5-(2-fluoro-5-iodo-4-methoxyphenyl)-4-methylpyridine-2-carboxylate 1374135-71-3 C₁₅H₁₃FINO₃ 401.18 5-(aryl with F, I, OMe), 4-methyl, 2-ester Steric hindrance; radiopharmaceutical potential
Methyl 2-chloropyrimidine-5-carboxylate 287714-35-6 C₆H₅ClN₂O₂ 172.57 2-chloro, 5-ester (pyrimidine) Kinase inhibitor scaffold; pyrimidine core

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